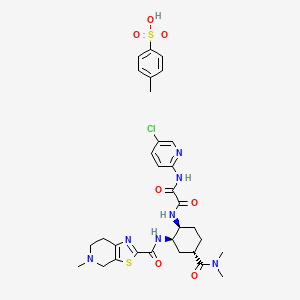
Edoxaban tosylate
描述
DU-176b,也称为依度沙班,是一种强效的口服活性直接 Xa 因子抑制剂,是血液凝固级联反应中的一种关键酶。这种化合物主要用作抗凝剂,用于预防和治疗血栓栓塞性疾病。Xa 因子在将凝血酶原转化为凝血酶中起着至关重要的作用,凝血酶是血液凝块形成所必需的 .
作用机制
DU-176b 通过直接抑制 Xa 因子发挥作用,从而阻止凝血酶原转化为凝血酶。这种抑制会破坏凝血级联反应,减少血栓形成。该化合物对 Xa 因子比其他凝血蛋白酶具有高度选择性,使其成为一种有效的抗凝剂,具有良好的安全性 .
类似化合物:
利伐沙班: 另一种具有类似抗凝特性的直接 Xa 因子抑制剂。
阿哌沙班: 一种用于类似临床适应症的直接 Xa 因子抑制剂。
芬达帕尼: 一种间接 Xa 因子抑制剂,需要抗凝血酶才能发挥作用.
DU-176b 的独特性: DU-176b 具有高口服生物利用度、对 Xa 因子的选择性和良好的安全性,使其独一无二。与芬达帕尼等间接抑制剂不同,DU-176b 不需要抗凝血酶才能发挥作用,使其在某些临床情况下更有效 .
准备方法
合成路线和反应条件: DU-176b 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括通过一系列化学反应形成核心结构,例如缩合、环化和官能团修饰。特定反应条件,例如温度、溶剂和催化剂,经过优化以实现高产率和纯度 .
工业生产方法: DU-176b 的工业生产遵循类似的合成路线,但已扩大规模以满足商业需求。该过程涉及严格的质量控制措施,以确保一致性和安全性。高性能液相色谱 (HPLC) 和质谱等先进技术用于监测生产过程 .
化学反应分析
反应类型: DU-176b 经历各种化学反应,包括:
氧化: DU-176b 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以改变分子中的某些官能团。
取代: 取代反应可以在核心结构中引入不同的取代基.
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和亲核试剂等试剂在受控条件下使用.
主要产物: 这些反应形成的主要产物包括具有修饰药理性质的 DU-176b 的各种衍生物。这些衍生物正在研究其潜在的治疗应用 .
科学研究应用
相似化合物的比较
Rivaroxaban: Another direct Factor Xa inhibitor with similar anticoagulant properties.
Apixaban: A direct Factor Xa inhibitor used for similar clinical indications.
Fondaparinux: An indirect Factor Xa inhibitor that requires antithrombin for its activity.
Uniqueness of DU-176b: DU-176b is unique due to its high oral bioavailability, selectivity for Factor Xa, and favorable safety profile. Unlike indirect inhibitors like Fondaparinux, DU-176b does not require antithrombin for its activity, making it more effective in certain clinical scenarios .
属性
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S.C7H8O3S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;1-6-2-4-7(5-3-6)11(8,9)10/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);2-5H,1H3,(H,8,9,10)/t13-,15-,17+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFZITWZOYXXAW-QXXZOGQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38ClN7O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197399 | |
| Record name | Edoxaban tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480449-71-6 | |
| Record name | Edoxaban tosylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480449-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Edoxaban tosylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480449716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edoxaban tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EDOXABAN TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32W99UE810 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Edoxaban Tosylate?
A1: this compound is a direct, highly selective Factor Xa inhibitor. [, , ] It directly binds to Factor Xa, blocking its ability to convert prothrombin to thrombin. This ultimately prevents the formation of fibrin clots, reducing the risk of stroke and systemic embolism. [, , ]
Q2: What is the molecular formula and weight of this compound Monohydrate?
A2: The molecular formula of this compound Monohydrate is (C24H31ClN7O4S)(C7H7O3S)(H2O). Its crystal structure has been determined using synchrotron X-ray powder diffraction data and reveals it crystallizes in the space group P21. []
Q3: How stable is this compound under various conditions?
A3: Studies have assessed this compound's stability under acidic, alkaline, neutral, oxidative, and photolytic conditions. [, ] It exhibits degradation in acidic, alkaline, and oxidative environments. [] To improve its solubility and permeability, researchers have explored incorporating it into a self-micro-emulsifying drug delivery system (SMEDDS). []
Q4: What analytical methods are used to quantify this compound?
A4: Several analytical methods have been developed and validated for quantifying this compound, including:
- Reverse-phase high-performance liquid chromatography (RP-HPLC): [, , , ] This method utilizes different mobile phases and detectors depending on the specific application.
- Ultra-performance liquid chromatography (UPLC) coupled with a photodiode array detector (PDA): [] This approach offers high sensitivity and resolution for analyzing this compound.
- UV-Visible Spectrophotometry: [, ] This method is simple, sensitive, and reproducible for this compound estimation.
- High-performance thin-layer chromatography (HPTLC): [] This method is advantageous for its cost-effectiveness and ability to analyze multiple samples simultaneously.
Q5: How are these analytical methods validated?
A5: The validation of analytical methods for this compound follows ICH guidelines, ensuring accuracy, precision, specificity, linearity, robustness, limit of detection (LOD), and limit of quantification (LOQ). [, , , , , , ]
Q6: What impurities are typically found in this compound synthesis?
A6: A key starting material in this compound synthesis can contain seven stereoisomeric impurities. A specific HPLC method has been developed to identify and quantify these isomers, ensuring the drug's purity and safety. []
Q7: What degradation products are formed under oxidative stress?
A7: this compound can undergo degradation under oxidative conditions, leading to the formation of three oxidative degradation products. Liquid chromatography-mass spectrometry (LC-MS) methods have been developed to identify and characterize these degradation products. []
Q8: What is known about the pharmacokinetics of this compound?
A8: While detailed pharmacokinetic data is not included in these research papers, this compound is an orally administered drug. [, ] Its bioavailability is limited by its poor solubility and permeability. [] Developing SMEDDS formulations aims to enhance its oral absorption and bioavailability. []
Q9: What is the efficacy of this compound in preventing venous thromboembolism?
A9: Clinical studies have investigated the efficacy and safety of this compound in preventing venous thromboembolism (VTE), particularly in patients after orthopedic surgery. [] Research has focused on specific patient populations, such as those with impaired renal function, to determine optimal dosing and safety profiles. []
Q10: Are there any known cases of this compound leading to complications?
A10: Case reports have described rare instances of complications potentially associated with this compound use. These include:
- Dural Arteriovenous Fistula: Following cerebral venous sinus thrombosis in a patient with minimal change disease. []
- Severe Portal Vein Thrombosis: During Eltrombopag treatment concomitant splenectomy for immune thrombocytopenia. []
- Postoperative Complication of Acute Appendicitis (Portal Vein Thrombosis): Requiring small intestine resection. []
Q11: What other research is ongoing with this compound?
A11: Ongoing research on this compound includes:
- Improving Solubility and Bioavailability: Development of self-emulsifying drug delivery systems. []
- Understanding Resistance Mechanisms: Investigations into potential resistance development and cross-resistance with other anticoagulants. []
- Identifying Biomarkers: Research into biomarkers that can predict efficacy, monitor treatment response, and identify potential adverse effects. []
- Evaluating Environmental Impact: Assessing ecotoxicological effects and developing strategies to minimize negative environmental impacts. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine](/img/structure/B1437122.png)
![[[(6R,7r)-2-[[(4-methoxyphenyl)methoxy]carbonyl]-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenyl-phosphonium iodide](/img/structure/B1437123.png)
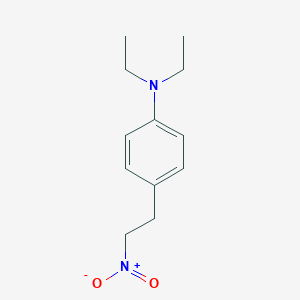
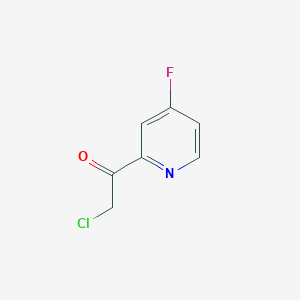
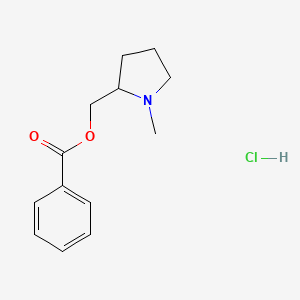
![[(1S,3R,7S,9S)-8-butanoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] butanoate](/img/structure/B1437129.png)
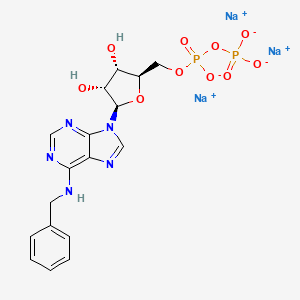
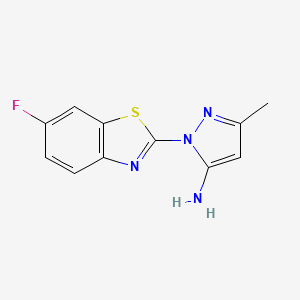


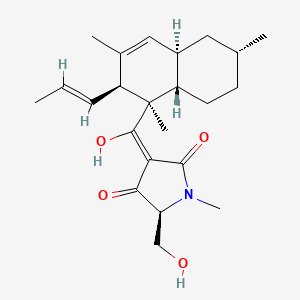
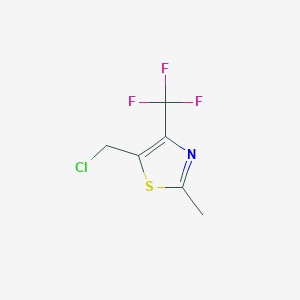
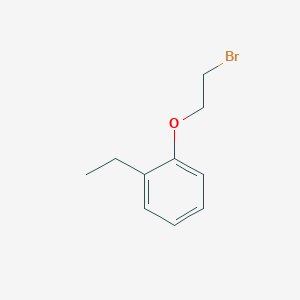
![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-4-methylpentanoic acid](/img/structure/B1437144.png)
